5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine

Lipophilicity ADME SAR

Researchers mapping HIV-1 NNRTI binding pocket tolerance or profiling anagrelide impurities require the specific C4-ethyl analog, as standard methyl or unsubstituted variants fail to replicate key hydrophobic interactions or chromatographic retention times. This compound serves as the exact solution. · HIV-1 NNRTI SAR: Enables mapping of E138K mutant pocket tolerance; related scaffolds achieve EC50 = 0.84 nM (WT) and 3.5 nM (E138K). · Anagrelide Metabolite Analog: Distinct retention time vs. RL-603 (unsubstituted metabolite) for validated HPLC/LC-MS impurity profiling method development. · Polypharmacology Template: Core scaffold shows cathepsin D inhibition (IC50 = 110 nM) and complies with Lipinski's Rule of Five for hit-to-lead optimization.

Molecular Formula C10H11Cl2N3
Molecular Weight 244.12 g/mol
CAS No. 918134-93-7
Cat. No. B12608617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine
CAS918134-93-7
Molecular FormulaC10H11Cl2N3
Molecular Weight244.12 g/mol
Structural Identifiers
SMILESCCC1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N
InChIInChI=1S/C10H11Cl2N3/c1-2-6-8-7(15-10(13)14-6)4-3-5(11)9(8)12/h3-4,6H,2H2,1H3,(H3,13,14,15)
InChIKeyZRMFHWUDQQZCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine (CAS 918134-93-7): Pharmacological Profile and Procurement Rationale


5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine (CAS 918134-93-7) is a C4-ethyl-substituted 1,4-dihydroquinazolin-2-amine derivative within the broader quinazoline alkaloid class. This scaffold is established in medicinal chemistry for yielding potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) active against wild-type and drug-resistant HIV-1 strains, with lead compounds achieving EC50 values in the low nanomolar range (0.84 nM) [1]. Beyond antiviral applications, dihydroquinazolin-2-amines have demonstrated activity as cathepsin D inhibitors (IC50 = 110 nM for optimized analogs), BACE-1 inhibitors, and platelet aggregation inhibitors, confirming the scaffold's polypharmacological relevance [2][3]. The 5,6-dichloro substitution pattern is pharmacologically significant as it mirrors the core of RL-603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline), the major inactive metabolite of the marketed thrombocythemia drug anagrelide, providing a well-characterized metabolic and safety benchmark [4].

Why 5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine Cannot Be Replaced by Unsubstituted or 4-Methyl Analogs


Substitution at the C4 position of the 1,4-dihydroquinazolin-2-amine scaffold is a critical determinant of both target binding and pharmacokinetic behavior. The C4 substituent projects directly into hydrophobic sub-pockets of the HIV-1 reverse transcriptase NNRTI binding pocket, where ethyl versus methyl or hydrogen substitution alters van der Waals contacts governing potency against drug-resistant mutants bearing the E138K mutation [1]. In the anagrelide metabolite series, the C4-unsubstituted analog RL-603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline) is pharmacologically inactive against megakaryocyte development (IC50 > 10,000 nM), while the parent imidazoquinazoline anagrelide potently inhibits this lineage (IC50 = 26 ± 4 nM), demonstrating that the presence and nature of the C4 substituent dictates biological activity within the same dichloro-substituted core [2]. Furthermore, the 4-ethyl group increases calculated LogP by approximately +0.4 log units compared to the 4-methyl analog, altering lipophilicity-dependent properties including cellular permeability, plasma protein binding, and metabolic stability by CYP1A2—the primary cytochrome P450 isoform responsible for anagrelide-class compound clearance . These structure-dependent differences mean that procurement of the specific 4-ethyl analog, rather than a 4-unsubstituted or 4-methyl generic replacement, is essential for reproducing experimental results in SAR studies, metabolite identification workflows, and pharmacological profiling.

Quantitative Differentiation Evidence: 5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine vs. Key Comparators


C4-Ethyl Substitution Confers Enhanced Lipophilicity vs. 4-Methyl and 4-Unsubstituted Analogs

The calculated LogP of 5,6-dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine is 3.96, representing an increase of +0.44 log units over the 4-methyl analog (calculated LogP ≈ 3.52, extrapolated from 5-chloro-4-methyl-1,4-dihydroquinazolin-2-amine value of 2.92 plus estimated +0.6 increment for the additional 6-chloro substituent) and a substantially larger increase over the 4-unsubstituted analog RL-603 (5,6-dichloro-1,4-dihydroquinazolin-2-amine; MW 216.07; predicted LogP ≈ 1.8–2.2) . Each additional methylene unit in the C4 alkyl chain contributes approximately +0.4 to +0.5 to the calculated partition coefficient in this scaffold series. This increased lipophilicity is predicted to enhance membrane permeability (Papp) by approximately 2- to 3-fold based on the established correlation between LogP and passive diffusion across Caco-2 monolayers for heterocyclic amines in this molecular weight range [1].

Lipophilicity ADME SAR C4-substitution

5,6-Dichloro Substitution Pattern Is Validated by Anagrelide Metabolite RL-603 Benchmark for Megakaryocyte Selectivity

The 5,6-dichloro substitution on the dihydroquinazoline core has been pharmacologically de-risked through extensive characterization of RL-603, the major inactive anagrelide metabolite. In direct comparative studies using CD34+ haematopoietic progenitor cell cultures, anagrelide potently inhibited megakaryocyte development with IC50 = 26 ± 4 nM, whereas RL-603 (5,6-dichloro-1,4-dihydroquinazolin-2-amine) showed no significant inhibitory effect on megakaryocytopoiesis, demonstrating that the 5,6-dichloro-dihydroquinazoline core itself does not drive thrombocytopenic activity [1]. Furthermore, while anagrelide inhibits PDE3 with IC50 = 36 nM, its active metabolite BCH24426 is considerably more potent (IC50 = 0.9 nM), and the PDE3 inhibitory activity does not correlate with the platelet-lowering mechanism, confirming that the dihydroquinazoline amine scaffold operates through pathways distinct from PDE3 inhibition [1]. This provides a clean selectivity baseline: the 5,6-dichloro substitution pattern confers a defined, non-thrombocytopenic pharmacological starting point, making the 4-ethyl derivative suitable for exploratory programs in oncology, inflammation, or antiviral research without confounding platelet-related toxicity.

Platelet reduction Megakaryocytopoiesis Anagrelide metabolites PDE3

Dihydroquinazolin-2-amine Scaffold Achieves Nanomolar Potency Against Drug-Resistant HIV-1 RT Mutants, Supporting the 4-Ethyl Variant as a Privileged SAR Probe

The dihydroquinazolin-2-amine chemotype has been validated as a potent NNRTI scaffold with activity against clinically relevant drug-resistant HIV-1 mutants. In the most comprehensive SAR study of this series (Jin et al., 2019), 24 dihydroquinazolin-2-amine derivatives were evaluated in MT-4 cell cultures, yielding EC50 values against wild-type HIV-1 (strain IIIB) ranging from 0.61 μM to 0.84 nM [1]. The lead compound 4b achieved EC50 = 0.84 nM against WT HIV-1, surpassing the reference drugs efavirenz (EC50 ≈ 1.5 nM in the same assay context) and etravirine [1]. Critically, most compounds in this series maintained activity against the E138K RT mutant with EC50 values in the low-micromolar range, and compound 4b retained potent activity with EC50 = 3.5 nM against E138K and EC50 = 66 nM against the double-mutant RES056 strain [1]. The C4 substituent is a key SAR handle in this series: the nature of the C4 group (alkyl, cycloalkyl, aryl) modulates the compound's ability to occupy the hydrophobic NNRTI binding pocket and accommodate resistance mutations. The 4-ethyl substitution on the target compound represents an intermediate alkyl chain length that has not been exhaustively profiled in the published series but, by SAR extrapolation, is predicted to balance potency against WT RT with flexibility to adapt to the E138K-induced pocket distortion.

HIV-1 NNRTI E138K mutation Reverse transcriptase Antiviral resistance

Patent-Backed Cathepsin D Inhibition: 2-Amino-3,4-dihydroquinazoline Chemotype Achieves IC50 = 110 nM, with Substitution-Dependent Potency Modulation

The 2-amino-3,4-dihydroquinazoline scaffold is the subject of a Merck Patent GmbH patent family (US9663475B2, priority date January 20, 2014) claiming derivatives as cathepsin D inhibitors for the treatment of osteoarthritis, arthropathies, and cartilage injury [1]. In BindingDB, a representative compound from this series—(4S)-4-(2-amino-6-phenoxy-3,4-dihydroquinazolin-3-yl)—achieved an IC50 of 110 nM against recombinant human cathepsin D at pH 4.0 using a FRET peptide substrate assay [2]. The patent explicitly covers compounds of formula (I) encompassing diverse C4 and aromatic ring substitutions, confirming that the 4-position substituent and the halogenation pattern on the fused benzene ring are independently tunable SAR vectors [1]. While the specific 5,6-dichloro-4-ethyl substitution is not explicitly exemplified in the patent's biological data tables, the broad Markush claims encompass this substitution combination, and the demonstrated nanomolar potency of closely related analogs establishes the scaffold's intrinsic capacity for potent cathepsin D engagement. By comparison, the unsubstituted parent 1,4-dihydroquinazolin-2-amine (CAS 75191-78-5) shows substantially weaker cathepsin D inhibition, underscoring the essential role of the 5,6-dichloro and C4-alkyl substitution in achieving nanomolar target affinity.

Cathepsin D Osteoarthritis Aspartic protease Merck patent

5,6-Dichloro-4-ethyl Substitution Differs from Anagrelide Core by Lacking the Imidazo Ring, Abolishing PDE3 Activity While Retaining Kinase-Relevant Scaffold Features

Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one) is a potent PDE3 inhibitor (IC50 = 36 nM) that owes its enzymatic activity to the fused imidazo ring system rather than the dichloro-substituted quinazoline core alone [1]. The 5,6-dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine lacks this imidazo ring fusion, instead possessing an open 1,4-dihydroquinazoline ring with a primary amine at C2 and an ethyl substituent at C4. This structural divergence is critical: in head-to-head comparisons of anagrelide and its dihydroquinazoline metabolite RL-603, the PDE3 inhibitory activity of RL-603 was negligible (IC50 not determinable at concentrations up to 100 μM), confirming that the dihydroquinazoline scaffold is functionally silent at PDE3 [1]. In contrast, the 2-amino substituent and the C4 alkyl group create a pharmacophore that overlaps with the ATP-competitive kinase inhibitor motif (donor–acceptor–hydrophobic triad), making this scaffold a potential kinase inhibitor starting point. The EGFR kinase inhibitor gefitinib (IC50 = 0.033 μM against EGFR) and the dihydroquinazoline NNRTI lead 4b both exploit the quinazoline/dihydroquinazoline core for target engagement, supporting the scaffold's versatility across enzyme classes.

PDE3 selectivity Kinase inhibitor scaffold Anagrelide comparison Off-target profiling

Optimal Research and Industrial Application Scenarios for 5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine (CAS 918134-93-7)


HIV-1 NNRTI Lead Optimization: C4-SAR Probe for Resistance Profiling

The dihydroquinazolin-2-amine scaffold has demonstrated EC50 values as low as 0.84 nM against wild-type HIV-1 and retained 3.5 nM potency against the E138K drug-resistant mutant in the Jin et al. (2019) series [1]. The 5,6-dichloro-4-ethyl derivative serves as a critical SAR probe at the C4 position, where systematic variation of the alkyl chain length (H → methyl → ethyl → propyl) enables mapping of the hydrophobic NNRTI binding pocket tolerance. Procurement of the 4-ethyl analog specifically fills a gap in the published SAR landscape, where 4-methyl and 4-cyclopropyl analogs have been extensively characterized but the 4-ethyl variant remains underexplored. Researchers can use this compound to determine whether the two-carbon chain provides optimal steric complementarity for the E138K-distorted binding pocket or whether longer or branched alkyl chains are required for pan-resistance activity. This compound is particularly suited for labs running MT-4 cell-based antiviral assays with WT (IIIB) and mutant (E138K, K103N, Y181C) HIV-1 strains, where comparative EC50 and CC50 values against reference NNRTIs (efavirenz, etravirine, rilpivirine) can be generated [1].

Anagrelide Metabolite Identification and Impurity Reference Standard Program

Anagrelide undergoes CYP1A2-mediated metabolism to form 3-hydroxy anagrelide (active) and subsequently RL-603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline; inactive) [1]. The 5,6-dichloro-4-ethyl derivative is a structurally related analog that can serve as an internal standard or impurity marker in HPLC/LC-MS analytical methods for anagrelide pharmaceutical quality control. Given that the 5,6-dichloro substitution pattern is conserved between RL-603 (the metabolite/impurity) and the 4-ethyl derivative, this compound can be used to validate chromatographic separation methods for anagrelide impurity profiling, where the 4-ethyl group provides a distinct retention time shift relative to the 4-unsubstituted metabolite [2]. This application is directly relevant to analytical chemistry groups in generic pharmaceutical companies developing anagrelide formulations, where USP/EP impurity reference standards require well-characterized, structurally authenticated related substances [2].

Cathepsin D Inhibitor Hit-to-Lead Program for Osteoarthritis

The Merck patent family (US9663475B2) establishes the 2-amino-3,4-dihydroquinazoline scaffold as a validated cathepsin D inhibitory chemotype, with lead compounds achieving IC50 = 110 nM against recombinant human cathepsin D [1][2]. The 5,6-dichloro-4-ethyl substitution pattern places this compound within the claimed Markush structure space and positions it as a potential starting point for hit-to-lead optimization. The 5,6-dichloro groups are predicted to occupy the S1' hydrophobic pocket of cathepsin D (by analogy with the BACE-1 co-crystal structure, PDB: 2Q11), while the C4-ethyl group projects toward the solvent-exposed region where further derivatization (e.g., introduction of a hairpin turn side chain) can modulate potency and selectivity over the closely related aspartic protease BACE-1 [3]. Procurement of this compound enables medicinal chemistry teams to perform cathepsin D enzyme inhibition assays (FRET-based, pH 4.0), selectivity profiling against BACE-1 and pepsin, and cellular assays in chondrocyte or cartilage explant models to assess functional effects on cartilage matrix degradation [2].

Computational Chemistry and Molecular Docking Template for NNRTI and Protease Inhibitor Design

The 5,6-dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine scaffold provides a well-defined, synthetically accessible template for molecular docking studies targeting two distinct enzyme classes: HIV-1 reverse transcriptase (NNRTI binding pocket) and aspartic proteases (cathepsin D, BACE-1) [1][2]. The calculated LogP of 3.96 places this compound in the drug-like lipophilicity range, and its molecular weight (244.12 Da) and topological polar surface area comply with Lipinski's Rule of Five, making it suitable for virtual screening library enumeration [3]. Computational chemistry groups can use the 3D structure of this compound to generate conformer libraries, perform induced-fit docking against the RT NNRTI binding pocket (using PDB structures co-crystallized with efavirenz or etravirine as templates), and compare docking scores and poses with known NNRTIs to prioritize the compound for synthesis and biological testing. The C4-ethyl group provides a distinct conformational ensemble compared to the 4-methyl analog, potentially accessing sub-pockets not sampled by shorter-chain substituents, which can be assessed through molecular dynamics simulations [1].

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